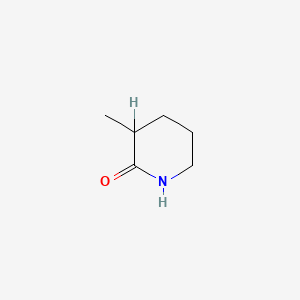

3-Metilpiperidin-2-ona

Descripción general

Descripción

3-Methylpiperidin-2-one is a compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties. It has been identified as a metabolite in the urine of a patient with hyperammonaemia, hyperornithinaemia, and homocitrullinuria, indicating its potential biological relevance . Additionally, its derivatives have been explored for their biological activities, such as antimicrobial and antioxidant potential .

Synthesis Analysis

The synthesis of 3-Methylpiperidin-2-one and its derivatives has been achieved through various methods. One approach involves the cascade biotransformation using recombinant Escherichia coli cells, which successfully scaled up the transformation of a methyl-substituted diamine substrate to 3-Methylpiperidine . Another method includes the synthesis of 3-methylaminopiperidine, an intermediate for the manufacture of Balofloxacin, from nicotinic amide through a four-step process . Additionally, a one-pot synthesis method has been developed for the intramolecular cyclization of unsaturated amines to produce 3-azidopiperidines and 3-amidopiperidines .

Molecular Structure Analysis

The molecular structure of 3-Methylpiperidin-2-one derivatives has been extensively studied using various techniques. X-ray diffraction analysis has been employed to determine the crystal structure of several derivatives, revealing that they often crystallize in a monoclinic space group with molecules linked by hydrogen bonds . The stereochemistry of these compounds has also been investigated, with NMR spectral studies providing insights into the configuration of stereoisomers .

Chemical Reactions Analysis

The chemical reactivity of 3-Methylpiperidin-2-one derivatives has been explored through different reactions. For instance, the synthesis of novel oxime esters involved the Mannich reaction, methylation, oximation, and conjugation with substituted benzoyl chlorides . The antioxidant and antimicrobial activities of these derivatives were then evaluated, demonstrating the potential utility of these compounds in pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methylpiperidin-2-one derivatives have been characterized using various analytical techniques. Elemental analysis, FT-IR, NMR, and mass spectroscopy have been used to confirm the structure and purity of synthesized compounds . The influence of different substituents on the chemical shifts of heterocyclic ring protons has been noted, indicating the impact of molecular interactions on the properties of these compounds .

Aplicaciones Científicas De Investigación

- Síntesis de (3S)-1-[(1R)-2-hidroxi-1-feniletil]-3-metilpiperidin-2-ona (Compuesto 1): Los investigadores han sintetizado asimétricamente este importante intermedio farmacéutico a partir de D-plenilglicinol y delta-valerolactona disponibles comercialmente. El proceso implica la alquilación, donde el grupo hidroxilo puede estar protegido o desprotegido, lo que lleva a diferentes diastereoisómeros. El compuesto 1 tiene aplicaciones terapéuticas potenciales .

- Derivados de Piperidina: Los compuestos que contienen piperidina sirven como bloques de construcción esenciales para la construcción de fármacos. Los investigadores exploran la síntesis de derivados de piperidona, incluida la 3-metilpiperidin-2-ona, para desarrollar nuevos medicamentos. Estos derivados exhiben diversas bioactividades y son relevantes en el tratamiento de diversas enfermedades, como la enfermedad inflamatoria intestinal y las condiciones neurodegenerativas .

- Agentes Antiproliferativos: Los derivados de this compound se han evaluado por su actividad antiproliferativa contra células malignas y neoplasias. Estos compuestos muestran toxicidad selectiva, lo que los convierte en posibles candidatos para la terapia del cáncer .

- Bloque de Construcción para Derivados de Piperidina: Los investigadores utilizan la this compound como material de partida para sintetizar varios compuestos basados en piperidina. Estos derivados juegan un papel crucial en la química medicinal y el descubrimiento de fármacos .

Intermediarios Farmacéuticos

Desarrollo de Fármacos

Estudios de Actividad Biológica

Síntesis Química

Mecanismo De Acción

Target of Action

3-Methylpiperidin-2-one is a versatile building block for the synthesis of piperidine and piperidone derivatives . These derivatives have been evaluated as active agents against benign prostatic hyperplasia (BPH) and prostate cancer . They also have selective toxicity towards malignant cells and neoplasms . Therefore, the primary targets of 3-Methylpiperidin-2-one are likely to be the cells affected by these conditions.

Mode of Action

It is known that during the alkylation process, the hydroxyl group can be protected or unprotected, resulting in a different consumption of s-buli, and leading to a different diastereomeric excess (de) of compound 1 . This suggests that the compound interacts with its targets through alkylation, which can lead to changes in the target cells.

Biochemical Pathways

These derivatives have a wide range of bioactive properties and are used in medicines to treat diseases like inflammatory bowel disease and neurodegenerative diseases .

Pharmacokinetics

Its bioavailability is likely influenced by factors such as the protection of the hydroxyl group during the alkylation process .

Result of Action

The molecular and cellular effects of 3-Methylpiperidin-2-one’s action are likely to be diverse, given its role in the synthesis of a wide range of bioactive compounds. These effects could include the inhibition of cell growth in the case of malignant cells, and the modulation of cellular pathways in the treatment of inflammatory bowel disease and neurodegenerative diseases .

Action Environment

The action, efficacy, and stability of 3-Methylpiperidin-2-one are likely influenced by various environmental factors. These could include the conditions under which the compound is synthesized and stored, as well as the biological environment in which it is administered. For example, the protection or non-protection of the hydroxyl group during the alkylation process can result in different outcomes .

Safety and Hazards

Propiedades

IUPAC Name |

3-methylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-3-2-4-7-6(5)8/h5H,2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGAOXNFCZKFTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871042 | |

| Record name | 3-Methylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3768-43-2 | |

| Record name | 3-Methyl-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3768-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpiperidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

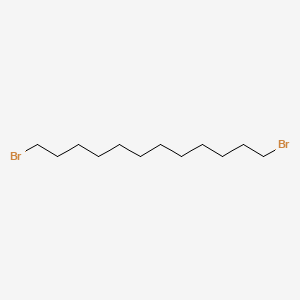

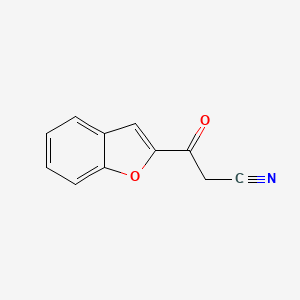

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is controlling the stereochemistry important in the synthesis of 3-methylpiperidin-2-one derivatives?

A1: The synthesis of compound 1, a 3-methylpiperidin-2-one derivative, is particularly interesting due to the presence of chiral centers. The biological activity of a molecule can be significantly affected by its stereochemistry. Different stereoisomers can exhibit different pharmacological properties, including potency, selectivity, and even toxicity. Therefore, developing asymmetric synthesis methods that selectively produce the desired stereoisomer is crucial in pharmaceutical development. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B1294638.png)